Disodium 3'-uridinemonophosphate, commonly referred to as uridine 3'-monophosphate disodium salt, is a nucleotide that plays a crucial role in various biochemical processes. It is classified under nucleotides and specifically belongs to the pyrimidine family. The compound is essential for the synthesis of ribonucleic acid (RNA) and is involved in several metabolic pathways.
Disodium 3'-uridinemonophosphate can be synthesized from uridine and phosphoric acid. It is also naturally found in various biological systems, contributing to nucleic acid metabolism and cellular signaling processes. Its chemical structure includes a ribose sugar, a phosphate group, and a uracil base.
The synthesis of disodium 3'-uridinemonophosphate can be achieved through several methods:
The preparation process typically requires specific conditions such as temperature control and pH adjustments to ensure optimal yields and purity of the product. The resulting compound is usually purified through crystallization or chromatography techniques.
Disodium 3'-uridinemonophosphate has a complex molecular structure characterized by:
The structural formula can be represented as follows:
This indicates that the compound contains two sodium atoms per molecule, which contribute to its solubility in aqueous solutions.
Disodium 3'-uridinemonophosphate participates in various biochemical reactions, including:
These reactions are vital in cellular metabolism, particularly in RNA synthesis and energy transfer processes within cells.
Disodium 3'-uridinemonophosphate functions primarily through its role as a nucleotide precursor in RNA synthesis. The mechanism involves:
The conversion of disodium 3'-uridinemonophosphate into ribonucleic acid contributes significantly to protein synthesis and cellular function.
Disodium 3'-uridinemonophosphate has several scientific uses:
Disodium 3'-uridinemonophosphate (3'-UMP) is a structural isomer of uridine monophosphate phosphorylated at the 3' position of the ribose sugar. Unlike its 5'-counterpart, 3'-UMP is not a primary product of de novo pyrimidine biosynthesis. Instead, it arises from post-synthetic modifications or salvage activities. The de novo pathway initiates with carbamoyl phosphate synthesis—catalyzed by carbamoyl-phosphate synthetase II (CPS II), part of the multifunctional CAD protein in higher eukaryotes. This step consumes glutamine, ATP, and CO₂ [1] [4]. Subsequent condensation with aspartate forms N-carbamoylaspartate, cyclized to dihydroorotate and oxidized to orotate. Orotate then couples with phosphoribosyl pyrophosphate (PRPP) via orotate phosphoribosyltransferase to yield orotidine 5'-monophosphate (OMP). OMP decarboxylase converts OMP to uridine 5'-monophosphate (5'-UMP), the canonical precursor to all uridine derivatives [1] [9].
3'-UMP formation likely occurs through enzymatic repositioning of the phosphate group. While 5'-UMP is dephosphorylated to uridine by cytosolic 5'-nucleotidases, kinases or phosphatases may subsequently phosphorylate the 3' hydroxyl group. Alternatively, RNA degradation by ribonucleases (e.g., RNase A) generates 3'-nucleotide monophosphates, including 3'-UMP, which may be stabilized as the disodium salt for research applications [3] [6].
The salvage pathway repurposes preformed nucleosides like uridine, bypassing energy-intensive de novo synthesis. Uridine derived from RNA catabolism or extracellular sources is transported into cells via nucleoside transporters. Uridine-cytidine kinase (UCK) phosphorylates uridine to 5'-UMP using ATP. While UCK primarily generates 5'-phosphates, nonspecific phosphatases or kinases may convert 5'-UMP to uridine, which could then be rephosphorylated at the 3' position under specific conditions [6] [8].
Studies in colorectal adenocarcinoma reveal elevated salvage enzyme activities (e.g., UCK) compared to normal tissue. This metabolic reprogramming supports rapid nucleotide production for tumor proliferation. Though 3'-UMP is not a direct UCK product, its presence in cellular pools suggests ancillary enzymatic activities, such as:
Table 1: Key Enzymes in Uridine Salvage Relevant to 3'-UMP Formation
| Enzyme | Reaction | Substrate Specificity | Activity in Tumors |
|---|---|---|---|
| Uridine-cytidine kinase | Uridine + ATP → 5'-UMP + ADP | 5'-position selective | ↑ 186% vs. normal |
| 5'-Nucleotidase | 5'-UMP → Uridine + Pi | Broad | Variable |
| Nucleoside monophosphate kinase | Uridine-3'-monophosphate + ATP → UDP + ADP | 3'-UMP compatible | Not characterized |
The phosphorylation site dictates biological function and metabolic fate:
Table 2: Properties of Uridine Monophosphate Isomers
| Property | 3'-UMP | 5'-UMP |
|---|---|---|
| Phosphate Position | Ribose 3'-O-phosphate | Ribose 5'-O-phosphate |
| RNA Incorporation | Not a substrate | Direct precursor (via UTP) |
| Solubility (Disodium Salt) | High; used in cell culture studies | Moderate |
| Enzymatic Synthesis | Indirect (post-RNA degradation) | Direct (de novo and salvage) |
| Role in Glycosylation | Limited | Critical (UDP-sugar formation) |
Though less studied than 5'-UMP, 3'-UMP may influence metabolic homeostasis through:
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